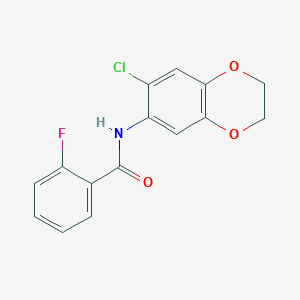![molecular formula C24H20N6OS B493875 2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER](/img/structure/B493875.png)
2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER is a complex organic compound characterized by its unique structure, which includes benzimidazole and triazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the activation or inhibition of specific signaling pathways, ultimately affecting cellular functions.
類似化合物との比較
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Triazole derivatives: Compounds containing the triazole ring, which are known for their biological activities.
Uniqueness
What sets 2-{3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER apart is its complex structure that combines benzimidazole and triazole moieties with a sulfanyl linkage. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C24H20N6OS |
|---|---|
分子量 |
440.5g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-ylmethylsulfanyl)-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C24H20N6OS/c1-2-8-17(9-3-1)31-15-14-29-20-12-6-7-13-21(20)30-23(29)27-28-24(30)32-16-22-25-18-10-4-5-11-19(18)26-22/h1-13H,14-16H2,(H,25,26) |
InChIキー |
VNCDNCUTTSMOOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NN=C4SCC5=NC6=CC=CC=C6N5 |
正規SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NN=C4SCC5=NC6=CC=CC=C6N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)-2-phenoxyacetamide](/img/structure/B493793.png)



![2-Ethoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493798.png)


![5-[2-(4-Methylphenoxy)ethylsulfanyl]-1-phenyltetrazole](/img/structure/B493803.png)
![2-({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B493805.png)

![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493808.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493809.png)
![2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B493813.png)
![2-[(1-Phenyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B493815.png)
